
(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a trimethylphenyl group, an acetyl group, and an indazole-3-carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate typically involves multiple steps, starting with the preparation of the trimethylphenyl core. This can be achieved through Friedel-Crafts acylation, where an appropriate acyl chloride reacts with a trimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
When compared to other similar compounds, (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate stands out due to its unique structural features and potential applications. Some similar compounds include:
Indazole-3-carboxylic acid derivatives: These compounds share the indazole core but differ in their substituents and functional groups.
Trimethylphenyl derivatives: These compounds have the trimethylphenyl group but may lack the indazole moiety or have different carboxylate groups.
The uniqueness of this compound lies in its combination of these functional groups, which contributes to its diverse range of applications and biological activities.
Propiedades
IUPAC Name |
(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-11-9-12(2)18(14(4)23)13(3)16(11)10-25-20(24)19-15-7-5-6-8-17(15)21-22-19/h5-9H,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJHBPXHZRYMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC(=O)C2=NNC3=CC=CC=C32)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
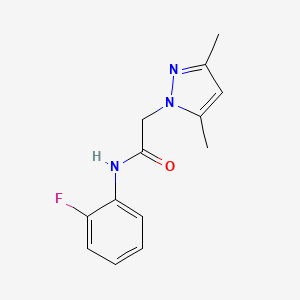
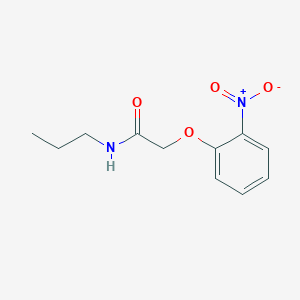
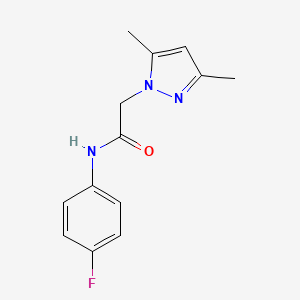
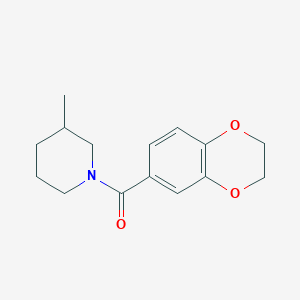
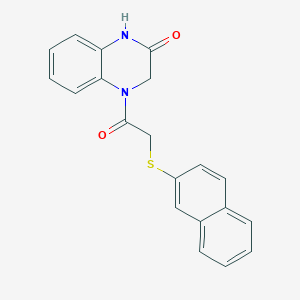
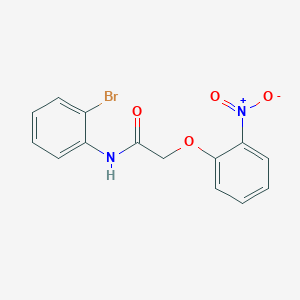
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)
![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)
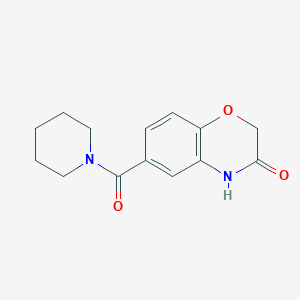
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)
